2-Azaspiro[3.3]heptane-2-carboxamide
CAS No.:
Cat. No.: VC18213103
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
![2-Azaspiro[3.3]heptane-2-carboxamide -](/images/structure/VC18213103.png)
Specification
Molecular Formula | C7H12N2O |
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Molecular Weight | 140.18 g/mol |
IUPAC Name | 2-azaspiro[3.3]heptane-2-carboxamide |
Standard InChI | InChI=1S/C7H12N2O/c8-6(10)9-4-7(5-9)2-1-3-7/h1-5H2,(H2,8,10) |
Standard InChI Key | WGZGLUBIBQZDBW-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(C1)CN(C2)C(=O)N |
Introduction
Structural Characteristics
Molecular Architecture
The core structure of 2-azaspiro[3.3]heptane-2-carboxamide consists of two fused three-membered rings sharing a single spiro carbon atom. The nitrogen atom occupies position 2 of the azaspiro system, while the carboxamide group (-CONH₂) is appended to the same carbon. This arrangement imposes significant steric constraints, stabilizing the molecule in a non-planar conformation .
Table 1: Key Structural Data
Property | Value |
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Molecular Formula | C₇H₁₂N₂O |
Molecular Weight | 140.18 g/mol |
CAS Registry Number | 2408965-36-4 |
IUPAC Name | 2-azaspiro[3.3]heptane-2-carboxamide |
Spiro Junction | Carbon-1 (shared between rings) |
The bicyclic framework is corroborated by X-ray crystallographic data from analogous spiro compounds, such as 2-azaspiro[3.3]heptane-6-carboxylic acid, which exhibits a puckered geometry with bond angles deviating from ideal tetrahedral values .
Spectroscopic Features
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NMR Spectroscopy: The proton NMR spectrum of related derivatives (e.g., tert-butyl esters) reveals distinct splitting patterns due to the spiro system’s rigidity. For example, the methylene protons adjacent to the spiro carbon typically appear as complex multiplets between δ 2.5–3.5 ppm .
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Infrared Spectroscopy: The carboxamide group exhibits characteristic N-H stretching vibrations at ~3350 cm⁻¹ and a carbonyl (C=O) stretch at ~1680 cm⁻¹ .
Synthesis and Reactivity
Synthetic Routes
The synthesis of 2-azaspiro[3.3]heptane-2-carboxamide typically involves cyclization strategies to construct the spiro framework, followed by functional group interconversion.
Cyclization of Imine Precursors
A common approach utilizes ethyl cyclobutanecarboxylate anions reacting with imines under basic conditions, forming the spirocyclic backbone via intramolecular nucleophilic attack. Subsequent hydrolysis and amidation yield the target carboxamide.
Example Reaction Pathway:
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Cyclization:
Ethyl cyclobutanecarboxylate + Imine → 1-substituted 2-azaspiro[3.3]heptane intermediate. -
Hydrolysis:
Intermediate + H₂O/H⁺ → Carboxylic acid derivative. -
Amidation:
Carboxylic acid + NH₃ (via activators like EDC/HOBt) → Carboxamide .
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to optimize yield and purity. Key parameters include temperature control (0–25°C) and residence time modulation (10–30 minutes).
Chemical Reactivity
The carboxamide group participates in diverse transformations:
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Hydrolysis: Under acidic or basic conditions, it hydrolyzes to the corresponding carboxylic acid.
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Reduction: LiAlH₄ reduces the amide to a primary amine.
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Nucleophilic Substitution: The NH₂ group undergoes alkylation or acylation reactions.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic spiro core.
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Stability: Stable under ambient conditions but prone to ring-opening in strongly acidic or basic media .
Table 2: Physicochemical Profile
Property | Value |
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Melting Point | 152–154°C (decomposes) |
logP (Octanol/Water) | 0.89 ± 0.15 |
pKa (Carboxamide) | ~17 (amide proton) |
Applications in Scientific Research
Medicinal Chemistry
The spirocyclic scaffold is prized for its ability to mimic bioactive conformations. Derivatives of 2-azaspiro[3.3]heptane-2-carboxamide have been investigated as:
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Kinase Inhibitors: The rigid structure complements ATP-binding pockets in kinases such as JAK2 and CDK4/6.
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GPCR Modulators: Its conformational restriction enhances selectivity for serotonin and dopamine receptors .
Material Science
Spiro compounds are incorporated into organic semiconductors due to their low conformational disorder, improving charge transport in OLED devices .
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